2-[Bromo(phenyl)methyl]-3-methyloxirane
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Overview
Description
2-[Bromo(phenyl)methyl]-3-methyloxirane is an organic compound that features a bromine atom attached to a phenylmethyl group, which is further connected to a methyloxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(phenyl)methyl]-3-methyloxirane typically involves the reaction of a phenylmethyl bromide with a methyloxirane derivativeThe reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by epoxidation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(phenyl)methyl]-3-methyloxirane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.
Addition Reactions: The oxirane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted phenylmethyl derivatives, epoxides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[Bromo(phenyl)methyl]-3-methyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Bromo(phenyl)methyl]-3-methyloxirane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-butyne
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
Uniqueness
2-[Bromo(phenyl)methyl]-3-methyloxirane is unique due to its combination of a bromine atom with a phenylmethyl group and a methyloxirane ring.
Properties
CAS No. |
142052-62-8 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-[bromo(phenyl)methyl]-3-methyloxirane |
InChI |
InChI=1S/C10H11BrO/c1-7-10(12-7)9(11)8-5-3-2-4-6-8/h2-7,9-10H,1H3 |
InChI Key |
FLDKAVQGTXITNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
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